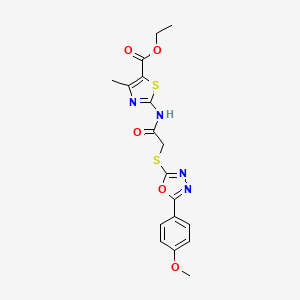

Ethyl 2-(2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

Description

This compound features a multifunctional heterocyclic scaffold, combining a thiazole ring (4-methyl substitution at position 4 and ethyl carboxylate at position 5) with an acetamido linker connected to a 1,3,4-oxadiazole moiety substituted with a 4-methoxyphenyl group. The 4-methoxy substituent on the phenyl ring may enhance lipophilicity and membrane permeability, while the thioether linkage could influence redox activity .

Properties

IUPAC Name |

ethyl 2-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5S2/c1-4-26-16(24)14-10(2)19-17(29-14)20-13(23)9-28-18-22-21-15(27-18)11-5-7-12(25-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGCJUCQSJBXLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. Common synthetic routes include the condensation of appropriate thioamides with α-haloketones or α-haloesters under basic conditions . Industrial production methods may involve the use of microwave irradiation to accelerate the reaction and improve yields .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. Ethyl 2-(2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is part of this class and has shown promising results in inhibiting cancer cell proliferation.

Case Studies

A study highlighted the synthesis and evaluation of various oxadiazole derivatives against multiple cancer cell lines, including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). The compound exhibited an IC50 value lower than that of standard chemotherapeutics, indicating superior potency .

| Compound Name | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | < 1.0 | |

| Other Oxadiazole Derivative | HEPG2 | 1.18 ± 0.14 | |

| Another Compound | SW1116 | < 0.086 |

Pharmacological Applications

Beyond anticancer properties, this compound may also exhibit other pharmacological activities.

Antimicrobial Properties

Oxadiazoles have been reported to possess antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth and may serve as potential candidates for developing new antibiotics .

Enzyme Inhibition

Studies have shown that compounds with the oxadiazole structure can act as inhibitors for various enzymes involved in disease pathology. For instance, some derivatives have shown promising results in inhibiting alkaline phosphatase activity, which is relevant in certain cancers and metabolic disorders .

Synthesis and Structural Variations

The synthesis of this compound involves multi-step chemical processes that allow for variations in substituents on the oxadiazole ring. These modifications can significantly affect biological activity and selectivity against various targets .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines . The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and receptors involved in these biological processes .

Comparison with Similar Compounds

Table 1. Structural Comparison of Analogs

Functional Group Impact

- Oxadiazole vs.

- Substituent Effects: The 4-methoxyphenyl group contrasts with electron-withdrawing groups (e.g., Cl in ) or hydrogen-bond donors (e.g., OH in ), influencing solubility and target selectivity.

- Linker Flexibility : The thioether-acetamido linker may confer conformational flexibility, unlike rigid pyrazole or benzimidazole systems in .

Biological Activity

Ethyl 2-(2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C21H22N2O4S

- Molecular Weight : 398.48 g/mol

The biological activity of this compound is primarily attributed to its unique structural features:

- Oxadiazole Ring : The presence of the oxadiazole moiety is known to enhance the compound's interaction with biological targets, particularly in antimicrobial and anticancer activities.

- Thiazole Component : Thiazoles are recognized for their diverse biological activities, including antifungal and anticancer properties.

- Methoxyphenyl Group : This substituent can influence the lipophilicity and overall bioactivity of the compound.

Anticancer Activity

Recent studies have demonstrated that derivatives containing oxadiazole rings exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines:

- IC50 Values : Compounds with similar structures have reported IC50 values in the range of 1.61 µg/mL to 9.6 µg/mL against different cancer cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound's structural motifs suggest potential antimicrobial properties. Research indicates that oxadiazole-containing compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

| Compound | Type of Activity | Target Organism | IC50 (µg/mL) |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 10 |

| Compound B | Antifungal | C. albicans | 15 |

These results highlight the potential for this compound to serve as a lead compound in the development of new antimicrobial agents .

Neuroprotective Effects

Some studies have explored the neuroprotective effects of thiazole derivatives, suggesting that compounds similar to this compound may possess anticonvulsant properties. In models of induced seizures, certain thiazole derivatives demonstrated significant protective effects .

Case Studies

- Study on Anticancer Activity : A study evaluated various thiazole derivatives against human cancer cell lines (HeLa and A549). The results indicated that specific modifications in the thiazole structure could enhance cytotoxicity significantly .

- Antimicrobial Screening : A series of oxadiazole derivatives were tested against a panel of microorganisms. The findings revealed that compounds with similar structural features displayed notable antibacterial activity, supporting further investigation into their mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.